Enhanced Reactivity in Cross-Coupling vs. 2-Chloro-3-phenylpyridine
As a bromoarene, 2-Bromo-3-phenylpyridine is expected to demonstrate significantly higher reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille) compared to its 2-chloro analog (CAS 31557-57-0). The C-Br bond is weaker and more easily activated by transition metal catalysts than the C-Cl bond, enabling reactions under milder conditions and with higher turnover frequencies [1].
| Evidence Dimension | Catalytic cross-coupling reactivity |
|---|---|
| Target Compound Data | High (Class: Aryl Bromide) |
| Comparator Or Baseline | Low (Class: Aryl Chloride); 2-Chloro-3-phenylpyridine |
| Quantified Difference | Qualitative difference based on bond dissociation energy; C-Br is significantly more reactive than C-Cl in Pd-catalyzed couplings. |
| Conditions | General palladium-catalyzed cross-coupling reactions (inferred from chemical class behavior) |
Why This Matters
For procurement, selecting 2-Bromo-3-phenylpyridine over the chloro analog is critical for achieving efficient cross-coupling reactions, potentially reducing catalyst loading and reaction time.
- [1] Henyecz, R., Oroszy, R., & Keglevich, G. (2019). Microwave-Assisted Hirao Reaction of Heteroaryl Bromides and >P(O)H Reagents Using Pd(OAc)2 as the Catalyst Precursor in the Absence of Added P-Ligands. Current Organic Chemistry, 23(10), 1151-1157. View Source
